1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride
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Overview
Description
1-(1,3-oxazol-2-yl)piperidin-4-amine dihydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an oxazole ring attached to a piperidine moiety, forming a unique structure that contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-oxazol-2-yl)piperidin-4-amine dihydrochloride typically involves the formation of the oxazole ring followed by its attachment to the piperidine structure. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, which is then reacted with piperidine derivatives to yield the final product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-oxazol-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(1,3-oxazol-2-yl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,3-oxazol-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The oxazole ring and piperidine moiety contribute to its binding affinity and specificity towards certain enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects .
Comparison with Similar Compounds
- 1-(oxan-4-yl)piperidin-3-amine dihydrochloride
- 1-[(5-cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride
- 4-(1,3-oxazol-2-yl)piperidine dihydrochloride
Comparison: Compared to these similar compounds, 1-(1,3-oxazol-2-yl)piperidin-4-amine dihydrochloride exhibits unique properties due to the specific positioning of the oxazole ring and piperidine moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2913281-04-4 |
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Molecular Formula |
C8H15Cl2N3O |
Molecular Weight |
240.13 g/mol |
IUPAC Name |
1-(1,3-oxazol-2-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3O.2ClH/c9-7-1-4-11(5-2-7)8-10-3-6-12-8;;/h3,6-7H,1-2,4-5,9H2;2*1H |
InChI Key |
FKTVUEYEPWLQMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CO2.Cl.Cl |
Origin of Product |
United States |
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